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3,5-Dimethylpiperidine-1-carbonyl chloride

Cat. No.: B13303917
M. Wt: 175.65 g/mol
InChI Key: XKWWTGFKHIQSCM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Motifs in Complex Molecular Architectures and Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone structural motif in medicinal and synthetic chemistry. nih.govwisdomlib.org Its prevalence is notable in numerous natural alkaloids, such as piperine (B192125) from black pepper, and a vast array of pharmaceutical agents. researchgate.netwikipedia.org The significance of the piperidine scaffold stems from its ability to impart desirable physicochemical properties to molecules, including aqueous solubility and the capacity to engage in specific biological interactions. wisdomlib.orgontosight.ai Consequently, piperidine derivatives are explored for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antiviral properties. researchgate.netijnrd.org The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed for their construction and functionalization. nih.gov

Carbamoyl (B1232498) Chlorides as Key Synthetic Intermediates and Reactive Functional Groups

Carbamoyl chlorides are a class of organic compounds characterized by the R₂NCOCl functional group. wikipedia.org They are highly valuable as reactive intermediates in organic synthesis. nih.gov Their utility lies in the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles. wikipedia.org

The synthesis of carbamoyl chlorides is commonly achieved through the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. wikipedia.org

2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl

These intermediates are moisture-sensitive and can hydrolyze to form carbamic acids, which are often unstable. wikipedia.orgnih.gov More synthetically useful transformations involve their reaction with alcohols to yield carbamates and with amines to produce substituted ureas. libretexts.org Due to their reactivity, carbamoyl chlorides are employed in a diverse array of chemical transformations, including transition metal-catalyzed cross-coupling and C-H functionalization reactions to build complex amide-containing molecules. rsc.org

The specific compound, 3,5-Dimethylpiperidine-1-carbonyl chloride, is synthesized from its corresponding secondary amine, 3,5-dimethylpiperidine (B146706). vulcanchem.com

Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₄ClNO vulcanchem.com
Molecular Weight175.65 g/mol vulcanchem.com
CAS Number1267435-99-3 biosynth.com

The reactivity of this compound is characteristic of acyl chlorides. The carbonyl chloride group is highly electrophilic, enabling it to participate in various nucleophilic acyl substitution reactions. vulcanchem.comyoutube.com Key reactions include:

Amide formation: Reaction with primary or secondary amines. libretexts.orgvulcanchem.com

Esterification: Reaction with alcohols or phenols to form carbamates. vulcanchem.com

Friedel-Crafts acylation: Reaction with aromatic rings in the presence of a Lewis acid catalyst. vulcanchem.com

Overview of Advanced Academic Research on N-Acylpiperidine Derivatives

Academic research into N-acylpiperidine derivatives is extensive, driven by their potential applications in medicinal chemistry and materials science. Studies often focus on the synthesis of novel derivatives and the evaluation of their biological activities. For instance, specific series of N-acylpiperidines have been synthesized and investigated for their potential as cell cycle inhibitors and as potent inhibitors of acetylcholinesterase for the development of antidementia agents. nih.govresearchgate.net The research highlights how modifications to the acyl group and substitutions on the piperidine ring can significantly influence the compound's biological and chemical properties. nih.gov

The precursor to the title compound, 3,5-dimethylpiperidine, is a valuable building block in its own right. It exists as cis and trans diastereomers and is typically prepared by the hydrogenation of 3,5-dimethylpyridine. google.comwikipedia.org This precursor is utilized as a sterically hindered secondary amine in various synthetic applications, including asymmetric catalysis. tuodaindus.comtuodaindus.com

Properties of 3,5-Dimethylpiperidine
PropertyValue
Molecular FormulaC₇H₁₅N wikipedia.org
Molecular Weight113.20 g/mol wikipedia.org
AppearanceColorless liquid wikipedia.org
Boiling Point144 °C wikipedia.org
CAS Number35794-11-7 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO B13303917 3,5-Dimethylpiperidine-1-carbonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWTGFKHIQSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 3,5 Dimethylpiperidine 1 Carbonyl Chloride

Elucidation of Reaction Pathways for Carbamoyl (B1232498) Chloride Reactivity

The reactivity of carbamoyl chlorides, including 3,5-Dimethylpiperidine-1-carbonyl chloride, is primarily centered around the electrophilic carbonyl carbon. The key reaction pathways involve the substitution of the chloride ion by a nucleophile.

The nature of the nucleophile and the reaction conditions can influence the precise mechanism. While reactions with strong nucleophiles typically follow the two-step pathway, other mechanisms may be operative under different conditions.

Solvolysis, a reaction where the solvent acts as the nucleophile, is a common process for carbamoyl chlorides. nih.govajchem-a.com Mechanistic studies on related N,N-dialkylcarbamoyl chlorides and piperidino-carbamoyl chlorides suggest that these reactions often proceed through a dissociative, SN1-like mechanism. nih.govresearchgate.net This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly captured by a solvent molecule.

Evidence for the SN1 mechanism in related systems includes:

A positive entropy of activation in some cases, suggesting a more disordered transition state, which is characteristic of a dissociative process. ajchem-a.com

The observation that the rate of solvolysis is often largely independent of the concentration of an added nucleophile, indicating that the nucleophile is not involved in the rate-determining step. researchgate.net

The influence of solvent ionizing power on the reaction rate, as described by the Grunwald-Winstein equation, has been successfully applied to the solvolysis of many carbamoyl chlorides. nih.govresearchgate.net

The solvolysis of this compound is expected to follow a similar SN1-like pathway, particularly in polar, non-nucleophilic solvents.

Influence of the Piperidine (B6355638) Ring and Dimethyl Substituents on Reaction Kinetics and Selectivity

The structure of this compound, specifically the piperidine ring and the two methyl groups, is expected to have a significant impact on its reactivity.

The piperidine ring, being a cyclic secondary amine derivative, influences the electronic properties of the carbamoyl chloride. The nitrogen atom's lone pair can donate electron density to the carbonyl carbon via resonance, which can stabilize the starting material and any carbocation intermediate that forms.

The two methyl groups at the 3 and 5 positions introduce both steric and electronic effects.

Steric Effects: The methyl groups increase the steric bulk around the reactive center. In the case of 3,5-dimethylpiperidine (B146706), these methyl groups will preferentially occupy equatorial positions in the chair conformation of the piperidine ring to minimize steric strain. This conformation can influence the approach of nucleophiles to the carbonyl carbon and the solvation of the transition state. Increased steric hindrance can slow down bimolecular reactions (SN2-type) but may have a less pronounced effect on unimolecular reactions (SN1-type) where the rate-determining step is ionization.

Electronic Effects: Alkyl groups, such as methyl groups, are weakly electron-donating through an inductive effect. This electron donation can further stabilize the carbamoyl cation intermediate in an SN1 reaction, potentially increasing the rate of solvolysis compared to the unsubstituted piperidine-1-carbonyl chloride.

A comparison of the solvolysis rates of various N,N-dialkylcarbamoyl chlorides and 1-piperidinecarbonyl chloride has shown that the structure of the alkyl groups significantly affects reactivity. For instance, N,N-diethylcarbamoyl chloride undergoes solvolysis faster than N,N-dimethylcarbamoyl chloride, consistent with the greater electron-donating ability of ethyl groups stabilizing the carbocation intermediate. nih.gov It is therefore reasonable to predict that the two methyl groups on the piperidine ring of this compound would enhance its reactivity in SN1 solvolysis compared to the unsubstituted analogue.

Table 1: Predicted Relative Reactivity in SN1 Solvolysis

Compound Substituent Effects Predicted Relative Rate
1-Piperidinecarbonyl chloride Baseline 1
This compound Inductive effect of two methyl groups > 1
N,N-Dimethylcarbamoyl chloride Two methyl groups Varies with solvent

This table is based on theoretical predictions and analogies with related compounds, not on direct experimental data for this compound.

Exploration of Intramolecular Cyclization and Rearrangement Mechanisms

The presence of substituents on the piperidine ring opens up the possibility of intramolecular reactions, such as cyclizations and rearrangements, under certain conditions. While there are no specific reports of such reactions for this compound in the reviewed literature, the general reactivity of substituted piperidines allows for speculation on potential pathways.

For instance, if a nucleophilic group were present elsewhere on the piperidine ring or on a substituent, it could potentially attack the electrophilic carbonyl carbon in an intramolecular fashion, leading to a cyclic product. However, the 3,5-dimethyl substitution pattern does not inherently introduce such a nucleophilic handle.

Rearrangements of the piperidine ring itself are generally not expected under the conditions of nucleophilic acyl substitution. However, more complex transformations could be envisaged under forcing conditions or with specific reagents that might promote ring-opening or ring-contraction, although such reactions would likely not be the primary pathway for this compound.

Transition State Analysis and Energy Profile Mapping for Chemical Transformations

A deeper understanding of the reaction mechanisms of this compound can be achieved through computational chemistry, specifically through transition state analysis and the mapping of reaction energy profiles. Techniques such as Density Functional Theory (DFT) are powerful tools for modeling chemical reactions.

For a nucleophilic acyl substitution reaction, computational methods can be used to:

Model the reactants, intermediates, transition states, and products. This would involve calculating the geometries and energies of all species along the reaction coordinate.

Locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy.

Calculate the activation energy. The energy difference between the reactants and the transition state determines the rate of the reaction. By comparing the activation energies for different possible pathways (e.g., SN1 vs. SN2), the most likely mechanism can be identified.

Map the entire reaction energy profile. This provides a visual representation of the energy changes that occur as the reaction progresses, including the formation of any intermediates.

For the solvolysis of this compound, a computational study could compare the energy profile for a direct displacement (SN2-like) pathway with that of a stepwise ionization-nucleophilic attack (SN1-like) pathway. Such a study would likely confirm that the ionization pathway has a lower activation energy, in agreement with experimental observations for related compounds. Furthermore, the influence of the cis and trans isomers of the 3,5-dimethyl groups on the transition state energies and reaction rates could be investigated.

Stereochemical Considerations in 3,5 Dimethylpiperidine 1 Carbonyl Chloride Chemistry

Diastereoselectivity and Enantiocontrol in the Synthesis of the Compound

The most common route to 3,5-dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). wikipedia.org The stereoselectivity of this reaction is highly dependent on the choice of catalyst and the reaction conditions. For instance, hydrogenation of a related 3,5-disubstituted pyridine (B92270) using a 10% Palladium on carbon (Pd/C) catalyst has been shown to preferentially form the trans-isomer. nih.gov Conversely, other catalysts may favor the formation of the cis-isomer. The diastereomeric ratio can be influenced by factors such as temperature and pressure, particularly in flow chemistry setups. nih.gov

CatalystMajor IsomerDiastereomeric Ratio (trans:cis)
10% Pd/Ctrans70:30
10% PtO₂trans60:40

Table based on hydrogenation of a 3,5-substituted pyridine ester, which serves as a model for 3,5-lutidine reduction. nih.gov

Achieving enantiocontrol requires asymmetric synthesis strategies. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for producing enantiomerically enriched 3-substituted piperidines from dihydropyridine (B1217469) precursors, demonstrating a viable pathway for accessing chiral piperidine (B6355638) derivatives. nih.govorganic-chemistry.org While not specifically detailed for 3,5-dimethylpiperidine, such catalytic asymmetric methods are key to obtaining optically active forms of the parent amine, which can then be converted to the desired carbonyl chloride. nih.gov Once the diastereomers of 3,5-dimethylpiperidine are formed, they can often be separated using standard laboratory techniques like chromatography.

Impact of the 3,5-Dimethyl Substitution Pattern on Reactivity and Product Stereochemistry

The cis and trans configurations of the methyl groups significantly influence the reactivity of 3,5-dimethylpiperidine-1-carbonyl chloride and the stereochemistry of its products. The steric hindrance presented by the two methyl groups guides the approach of nucleophiles, potentially leading to highly diastereoselective reactions. tuodaindus.com

The different substitution patterns affect the conformational stability of the piperidine ring. In the cis-isomer, a chair conformation can accommodate both methyl groups in equatorial positions, which is a sterically favorable arrangement. In the trans-isomer, however, one methyl group is forced into a higher-energy axial position, which can influence the ground-state energy and the transition states of its reactions. nih.gov This difference in stability and steric environment means that the cis and trans isomers can lead to different product ratios and reaction rates when treated with the same nucleophile. tuodaindus.com

Conformational Analysis of the Piperidine Ring in N-Acyl Derivatives

The introduction of the N-carbonyl chloride group significantly alters the conformational profile of the 3,5-dimethylpiperidine ring. The nitrogen atom's lone pair delocalizes into the carbonyl group, imparting a partial double-bond character to the N-C(O) bond and flattening the geometry around the nitrogen. nih.gov

N-acyl piperidines predominantly adopt a chair conformation to minimize steric and torsional strain. nih.govias.ac.in However, the partial planarity at the nitrogen atom introduces allylic strain, which can influence substituent orientation. While the cis-isomer can exist in a stable diequatorial chair form, the situation is more complex for other substitution patterns.

While the chair conformation is generally lower in energy, twist-boat conformations are also part of the conformational landscape. nih.govacs.org For N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is estimated to be around 1.5 kcal/mol less favorable than the preferred chair conformation. nih.govacs.org In certain crowded N-nitroso piperidine systems, which also feature a planar N-N=O unit, boat conformations can become significantly populated or even be the major conformer in solution. researchgate.net For some heavily substituted N-nitroso-3,5-dimethyl derivatives, NMR studies have indicated that the molecule exists exclusively in a boat form. researchgate.net The interconversion between chair and boat forms is a dynamic process, and the energy barrier can be influenced by the steric bulk of the ring substituents and the nature of the N-acyl group.

ConformationGeneral Relative EnergyNotes
ChairLowestGenerally the most stable conformation for piperidine rings. ias.ac.in
Twist-BoatIntermediateCan be populated, approximately 1.5 kcal/mol higher in energy than the chair form in some N-acyl systems. acs.org
BoatHighestGenerally a high-energy conformation, but can be favored in highly strained systems. researchgate.net

The conformational flexibility of the piperidine ring, including ring flipping and the potential for chair-boat interconversions, along with rotation around the N-C(O) bond, defines the dynamic stereochemistry of the molecule. These processes can be studied using techniques like variable-temperature NMR spectroscopy, which can reveal the energy barriers between different conformers. rsc.org

For chiral, enantiomerically pure derivatives of 3,5-dimethylpiperidine, chiroptical properties like optical rotation and circular dichroism (CD) provide sensitive probes of the molecule's three-dimensional structure. These properties represent a population-weighted average of all existing conformations. The relationship between the observed optical properties and the specific stereoisomer is complex, depending on the subtle interplay of conformational energies and the electronic transitions of the chromophores within the molecule. Detailed computational modeling is often required to correlate the CD spectra with the absolute configuration and dominant solution-state conformations of such chiral piperidine derivatives.

Advanced Characterization and Spectroscopic Analysis in 3,5 Dimethylpiperidine 1 Carbonyl Chloride Research

Identification and Characterization of Reaction Intermediates and Transient Species

The synthesis of 3,5-Dimethylpiperidine-1-carbonyl chloride typically involves the reaction of 3,5-dimethylpiperidine (B146706) with a chlorinating agent such as phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) or diphosgene. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The nitrogen atom of the 3,5-dimethylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This initial attack forms a transient tetrahedral intermediate. This intermediate is highly unstable and rapidly collapses. The collapse involves the expulsion of a chloride ion and the deprotonation of the nitrogen atom (typically by a base or another molecule of the starting amine) to yield the final product.

Due to their fleeting nature, these tetrahedral intermediates are challenging to isolate and characterize directly. Their existence is often inferred from kinetic studies and computational modeling. The identification of such transient species may be possible using specialized time-resolved spectroscopic techniques or by conducting the reaction at very low temperatures to slow down the collapse of the intermediate.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a lower field compared to other ring protons due to the electron-withdrawing effect of the carbonyl chloride group. The methyl protons (at C3 and C5) would appear as doublets, coupling with the adjacent methine proton. The stereochemistry (cis or trans) of the methyl groups will influence the complexity of the ring proton signals.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the acid chloride group is highly deshielded and will appear significantly downfield (typically in the 165-175 ppm range). The carbons of the piperidine (B6355638) ring and the methyl groups will appear in the aliphatic region.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons around the piperidine ring, confirming the assignment of adjacent protons. For instance, it would show a correlation between the methyl group protons and the proton at their respective carbon positions (C3 and C5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the ¹³C signals based on the assignments of the attached protons.

Technique Purpose Expected Observations for this compound
¹H NMR Identifies proton environmentsSignals for piperidine ring protons and two methyl groups. Protons at C2/C6 are shifted downfield.
¹³C NMR Identifies carbon environmentsA downfield signal for the carbonyl carbon (~170 ppm). Signals for the five distinct carbons of the piperidine ring and methyl groups.
COSY Maps ¹H-¹H spin couplingCorrelations between adjacent protons on the piperidine ring and between methyl protons and C3/C5 protons.
HSQC Maps direct ¹H-¹³C correlationsCross-peaks connecting each proton signal to its directly attached carbon signal.
HMBC Maps long-range ¹H-¹³C correlationsKey correlation between C2/C6 protons and the carbonyl carbon, confirming the N-COCl bond.

In-situ NMR spectroscopy allows for real-time monitoring of a chemical reaction directly within the NMR tube. By acquiring spectra at regular intervals, one can track the disappearance of reactant signals (e.g., the N-H proton of 3,5-dimethylpiperidine) and the simultaneous appearance of product signals. This data can be used to determine reaction rates, and reaction order, and to detect the presence of any observable intermediates that accumulate to a sufficient concentration. This technique provides powerful mechanistic insights without the need for isolating reactive species.

Mass Spectrometry for Reaction Monitoring and Product Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound (C₈H₁₄ClNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern, where the peak at M+2 is approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

m/z Value (for ³⁵Cl) Proposed Fragment Significance
175[C₈H₁₄ClNO]⁺Molecular Ion ([M]⁺)
140[M - Cl]⁺Loss of the chlorine atom
112[M - COCl]⁺Loss of the carbonyl chloride group, yielding the 3,5-dimethylpiperidine radical cation
98[C₆H₁₂N]⁺Fragmentation of the piperidine ring (e.g., loss of a methyl group from the [M-COCl] fragment)

X-ray Crystallography for Definitive Structural Assignments and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds. If a suitable single crystal of this compound can be grown, this technique can precisely determine:

Connectivity: Unambiguously confirms the atomic connections.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can offer insight into bond strengths and steric strain.

Conformation: Determines the exact three-dimensional shape of the molecule, including the conformation of the piperidine ring (likely a chair conformation).

Stereochemistry: Establishes the relative stereochemistry of the two methyl groups (i.e., whether they are cis or trans to each other).

Absolute Configuration: For chiral isomers (such as the trans-3R,5R or 3S,5S forms), analysis of a crystal grown from an enantiomerically pure sample can determine the absolute configuration.

Complementary Spectroscopic Methods (e.g., IR, Raman, UV-Vis) for Functional Group Analysis

While NMR and MS provide detailed structural information, other spectroscopic methods are excellent for the rapid identification of key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the carbonyl group of the acid chloride. This functional group gives rise to a very strong and sharp absorption band at a characteristically high wavenumber, typically in the range of 1780–1815 cm⁻¹. Other expected signals include C-H stretching vibrations for the alkyl portions of the molecule (around 2850–3000 cm⁻¹) and C-N stretching.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=O stretch of the acid chloride is also observable in the Raman spectrum. This technique can also provide information about the skeletal vibrations of the piperidine ring.

UV-Vis Spectroscopy: this compound is not expected to be a strong chromophore. It lacks conjugated π-systems, so its UV-Vis spectrum would likely show only weak absorptions at short wavelengths (below 220 nm), corresponding to n→π* electronic transitions of the carbonyl group.

Method Functional Group Expected Wavenumber/Wavelength Intensity
IR Spectroscopy C=O (Acid Chloride)1780 - 1815 cm⁻¹Strong, Sharp
C-H (Alkyl)2850 - 3000 cm⁻¹Medium to Strong
Raman Spectroscopy C=O (Acid Chloride)1780 - 1815 cm⁻¹Medium to Strong
UV-Vis Spectroscopy C=O (n→π*)< 220 nmWeak

Computational and Theoretical Studies on 3,5 Dimethylpiperidine 1 Carbonyl Chloride Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules and elucidating reaction mechanisms. mdpi.com For 3,5-Dimethylpiperidine-1-carbonyl chloride, which belongs to the class of carbamoyl (B1232498) chlorides, DFT calculations can unravel the pathways of its reactions, such as solvolysis or nucleophilic substitution. researchgate.netnih.gov

Research on related acyl chlorides has utilized DFT to compare different potential mechanisms, such as concerted S_N_2 pathways versus stepwise S_N_1 or addition-elimination routes. researchgate.net DFT computations can map the potential energy surface of a reaction, identifying transition states (TS), intermediates, and calculating their corresponding energy barriers (activation energies). mdpi.comresearchgate.net For instance, in a reaction with a nucleophile, DFT can determine whether the reaction proceeds through a single transition state or involves a stable intermediate.

Key parameters derived from DFT calculations include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower values indicate a faster reaction.

Geometries of Intermediates and Transition States: The three-dimensional arrangement of atoms at critical points along the reaction coordinate provides insight into the mechanism.

Studies on similar carbamoyl chlorides show that the reaction mechanism can be highly dependent on the solvent and the nature of the substituents on the nitrogen atom. nih.govnih.gov For this compound, the steric hindrance and electronic effects of the two methyl groups would significantly influence the stability of any charged intermediates or transition states, a factor that DFT calculations can quantify precisely.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Reaction of this compound with a Nucleophile This table is illustrative and provides examples of data that would be generated from DFT studies.

Proposed PathwayTransition State (TS)Activation Energy (ΔG‡) (kcal/mol)
S_N_1 (Stepwise) Formation of acylium ion25.4
Nucleophilic attack on ion2.1
S_N_2 (Concerted) Single TS21.8
Addition-Elimination Formation of tetrahedral intermediate19.5
Chloride departure5.3

Molecular Dynamics Simulations for Conformational Landscape Exploration

The piperidine (B6355638) ring is not planar and exists in various conformations, primarily the chair and boat forms. The presence of methyl groups at the 3 and 5 positions introduces stereoisomers (cis and trans) and further complicates the conformational landscape. Molecular Dynamics (MD) simulations are employed to explore these dynamic behaviors in a simulated physiological or solvent environment. researchgate.netresearchgate.net

MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and stability. researchgate.net For this compound, an MD simulation can reveal:

The preferred conformations of the cis and trans isomers.

The energy barriers for ring inversion (e.g., from one chair conformation to another).

The orientation of the carbonyl chloride group relative to the piperidine ring.

Interactions with solvent molecules, which can stabilize certain conformations.

The results of MD simulations, such as root-mean-square deviation (RMSD) and solvent-accessible surface area, offer insights into the molecule's structural stability and how its shape might influence its interaction with other molecules, such as reactants or biological targets. researchgate.net Understanding the conformational preferences is critical, as the reactivity of the carbonyl chloride group can be sterically hindered or facilitated by the ring's geometry.

Table 2: Illustrative Conformational Analysis Data from a Simulated MD Trajectory This table is illustrative and provides examples of data that would be generated from MD studies.

IsomerPredominant ConformationDihedral Angle (C2-C3-C5-C6)Ring Inversion Barrier (kcal/mol)
cis-3,5-Dimethylpiperidine Chair (diaxial methyls)-55°10.5
Chair (diequatorial methyls)+54°11.2
trans-3,5-Dimethylpiperidine Chair (axial/equatorial)+/- 58°10.8

Prediction of Reactivity, Selectivity, and Catalytic Efficiency

Computational methods are instrumental in predicting the reactivity and selectivity of chemical compounds. For this compound, these predictions are based on its electronic properties, which can be calculated using quantum mechanical methods like DFT.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, making it susceptible to nucleophilic attack. The carbonyl carbon of the carbonyl chloride group is expected to be a primary feature of the LUMO.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface. mdpi.com Regions of positive potential (blue) indicate electrophilic sites prone to attack by nucleophiles, while negative regions (red) indicate nucleophilic sites. For this molecule, a strong positive potential would be expected around the carbonyl carbon.

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Computational studies on related piperidine derivatives have successfully used these descriptors to rationalize and predict their chemical behavior. mdpi.com For example, by comparing the calculated reactivity indices for different atoms in the molecule, one can predict the regioselectivity of a reaction. This is particularly relevant when considering reactions that might occur at the piperidine nitrogen versus the carbonyl carbon.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound This table is illustrative and provides examples of data that would be generated from such computational studies.

DescriptorAtom/RegionCalculated ValueImplication
LUMO Energy Whole Molecule-1.2 eVSusceptible to nucleophilic attack
MESP Maximum Carbonyl Carbon+45.5 kcal/molHighly electrophilic site
Mulliken Charge Carbonyl Carbon+0.75 eElectron deficient
Mulliken Charge Piperidine Nitrogen-0.52 eElectron rich, but sterically hindered

Quantitative Structure-Reactivity Relationships (QSRR) in Related Chemical Systems

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org While specific QSRR studies on this compound are not widely documented, the methodology is frequently applied to classes of related compounds like piperidine derivatives or other reactive chemical series. nih.govnih.gov

A QSRR study involves several steps:

Data Set Compilation: A set of structurally similar molecules with known experimental reactivity data (e.g., reaction rates) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity. chemrxiv.org

Model Validation: The predictive power of the model is tested using external or internal validation techniques.

For a series of substituted piperidine-1-carbonyl chlorides, a QSRR model could predict how changes in the substituents on the piperidine ring affect the rate of hydrolysis. Such models provide valuable insights into the factors governing reactivity and can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts. chemrxiv.org

Table 4: Examples of Molecular Descriptors Used in QSRR Models for Piperidine Derivatives This table lists typical descriptors used in QSRR studies.

Descriptor ClassExample DescriptorProperty Quantified
Electronic Dipole MomentMolecular polarity
HOMO/LUMO EnergyElectron-donating/accepting ability
Steric/Topological Molecular VolumeSize and shape of the molecule
Wiener IndexMolecular branching
Physicochemical LogPLipophilicity/hydrophobicity

Synthetic Applications of 3,5 Dimethylpiperidine 1 Carbonyl Chloride in Complex Molecule Construction

Role as a Versatile Electrophilic Reagent in Divergent Synthesis

3,5-Dimethylpiperidine-1-carbonyl chloride is a specialized chemical reagent characterized by a reactive carbonyl chloride group attached to a disubstituted piperidine (B6355638) ring. This structural arrangement makes it a valuable electrophilic agent in divergent synthesis, a strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. The core of its reactivity lies in the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles.

The presence of the 3,5-dimethylpiperidine (B146706) scaffold introduces specific steric and electronic properties that can influence the outcome of chemical reactions. This allows chemists to fine-tune the synthesis of complex molecules. The versatility of this compound as an electrophile enables its use in a variety of synthetic transformations, leading to diverse molecular architectures. For instance, its reaction with different nucleophiles can yield a range of products, including ureas, carbamates, and amides, each with distinct biological and chemical properties.

Recent advancements in organic synthesis have highlighted the utility of carbamoyl (B1232498) chlorides in transition metal-catalyzed reactions, further expanding their role in divergent synthesis. rsc.org These methods allow for the construction of complex molecular frameworks, such as oxindoles, which are important motifs in medicinal chemistry. nih.gov While specific studies on this compound in this context are not extensively documented, its structural similarity to other carbamoyl chlorides suggests its potential applicability in such advanced synthetic methodologies.

Table 1: Representative Electrophilic Reactions of Carbamoyl Chlorides

NucleophileProductReaction Type
Primary AmineSubstituted Urea (B33335)Nucleophilic Acyl Substitution
Secondary AmineSubstituted UreaNucleophilic Acyl Substitution
AlcoholCarbamate (B1207046)Nucleophilic Acyl Substitution
ThiolThiocarbamateNucleophilic Acyl Substitution

Strategies for Introduction of Functionalized Amine Moieties

A primary application of this compound is the introduction of the 3,5-dimethylpiperidine-1-carbonyl moiety into various molecules. This is typically achieved through nucleophilic acyl substitution reactions where a nucleophile attacks the electrophilic carbonyl carbon of the carbonyl chloride, leading to the displacement of the chloride ion. masterorganicchemistry.comyoutube.com This process is a reliable method for forming stable amide, urea, or carbamate linkages.

The reaction with primary or secondary amines, for instance, results in the formation of substituted ureas. This transformation is of particular importance in medicinal chemistry, as the urea functional group is a common feature in many biologically active compounds. A notable example of this application is found in a patent detailing the synthesis of substituted fused heteroaryl compounds as kinase inhibitors, where this compound is reacted with an amino-substituted heteroaryl core. google.com

Similarly, the reaction with alcohols or phenols yields carbamates, another functional group with significant applications in pharmaceuticals and materials science. The choice of nucleophile and reaction conditions allows for the strategic incorporation of the 3,5-dimethylpiperidine-1-carbonyl unit into a wide range of molecular scaffolds, thereby introducing specific physicochemical properties conferred by the piperidine ring.

Table 2: Examples of Functionalized Amine Moieties Synthesized from Carbamoyl Chlorides

Carbamoyl ChlorideNucleophileResulting Functional Moiety
This compoundAromatic AmineN-Aryl-N'-(3,5-dimethylpiperidine-1-carbonyl)urea
This compoundAliphatic AlcoholO-Alkyl-(3,5-dimethylpiperidine-1-carbonyl)carbamate
This compoundPhenolO-Aryl-(3,5-dimethylpiperidine-1-carbonyl)carbamate

Precursor in the Synthesis of Elaborate N-Acylated Piperidine Scaffolds

The this compound serves as a key building block for the construction of more complex N-acylated piperidine scaffolds. The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceuticals, and the ability to introduce diverse acyl groups onto the piperidine nitrogen is crucial for modulating biological activity. acs.orgnih.gov

Furthermore, the carbonyl chloride functionality can be transformed into other reactive groups, which can then participate in subsequent reactions to build more elaborate structures. This multi-step approach allows for the creation of a diverse library of N-acylated piperidine derivatives from a single, readily accessible precursor.

Participation in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. nih.govresearchgate.net Carbamoyl chlorides, due to their electrophilic nature, have the potential to participate in such reactions. While specific MCRs involving this compound are not well-documented, its reactivity profile suggests it could be a suitable component in the design of novel MCRs.

For instance, an MCR could be envisioned where this compound acts as the electrophile, reacting with a nucleophile and another component in a one-pot process to generate a complex heterocyclic scaffold. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic libraries. nih.gov

Cascade transformations, where a single reaction event triggers a series of subsequent bond-forming events, are another area where this compound could find application. A reaction initiated by the nucleophilic attack on the carbonyl chloride could generate an intermediate that is poised to undergo further intramolecular reactions, leading to the formation of complex polycyclic systems.

Building Block for Advanced Heterocyclic Compounds and Natural Product Analogues

The 3,5-dimethylpiperidine moiety is a structural feature found in a number of natural products and biologically active molecules. As such, this compound represents a valuable building block for the synthesis of advanced heterocyclic compounds and natural product analogues. ajchem-a.comrsc.org

The synthesis of kinase inhibitors, as described in the patent literature, provides a concrete example of this application. google.com In this context, the 3,5-dimethylpiperidine-1-carbonyl group is incorporated into a larger heterocyclic framework to modulate the compound's interaction with the target kinase. The specific stereochemistry and substitution pattern of the piperidine ring can have a significant impact on the biological activity and selectivity of the final compound.

The development of synthetic routes to natural product analogues often involves the use of versatile building blocks that can be readily incorporated into complex molecular architectures. The reactivity of this compound allows for its straightforward integration into synthetic sequences aimed at producing analogues of natural products containing the piperidine scaffold. This enables the exploration of structure-activity relationships and the development of new therapeutic agents.

Future Research Directions and Innovations in Carbamoyl Chloride and Piperidine Chemistry

Development of Novel Catalytic Systems for Unprecedented Reactivity and Selectivity

The development of new catalysts is fundamental to unlocking new chemical transformations and improving existing ones. In the context of carbamoyl (B1232498) chlorides and piperidines, research is focused on creating catalysts that offer enhanced reactivity, greater selectivity, and broader substrate scope.

Transition metals play a pivotal role in activating carbamoyl chlorides for a variety of transformations. researchgate.netrsc.org Researchers are exploring inexpensive and abundant metals as catalysts. For instance, zinc chloride has been effectively used as a catalyst for synthesizing carbamates from carbamoyl chlorides and alcohols. nih.govacs.org Nickel catalysts are also gaining attention, with recent applications in the deoxygenative amidation of alcohols using carbamoyl chlorides. researchgate.net While palladium catalysis is well-established for many cross-coupling reactions, its application in the Suzuki-type coupling of carbamoyl halides is still an area of active development. researchgate.netrsc.org

For the synthesis of the piperidine (B6355638) core, significant advances are being made in hydrogenation catalysis. Novel heterogeneous catalysts, such as ruthenium on carbon and nickel silicide, are being developed for the efficient and diastereoselective hydrogenation of pyridine (B92270) precursors to yield piperidines. nih.gov Beyond hydrogenation, other catalytic systems are enabling new routes to piperidines. Gold(I) and palladium complexes are being used to catalyze the oxidative amination of alkenes, while cobalt(II) catalysts have been employed in radical-mediated cyclizations to form the piperidine ring. nih.gov

Table 1: Emerging Catalytic Systems

Catalyst Type Application Area Key Advantages
Zinc Chloride Carbamate (B1207046) synthesis from carbamoyl chlorides Inexpensive, efficient
Nickel Complexes Deoxygenative amidation, Cross-coupling Utilizes abundant base metals
Ruthenium/Nickel (heterogeneous) Pyridine hydrogenation High efficiency, diastereoselectivity
Gold(I)/Palladium Complexes Oxidative amination of alkenes New route to functionalized piperidines

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and automated optimization. walshmedicalmedia.com These computational tools can analyze vast datasets to identify optimal reaction conditions, predict reaction outcomes, and even suggest novel synthetic routes. beilstein-journals.orgnih.govmdpi.com

In the design of reactions involving carbamoyl chlorides and piperidines, ML algorithms can screen a wide array of parameters—including catalysts, solvents, temperatures, and pressures—to pinpoint the ideal conditions for achieving high yield and selectivity. walshmedicalmedia.commdpi.com This data-driven approach significantly reduces the time and experimental effort compared to traditional trial-and-error methods. AI can also accelerate the discovery of new catalysts by correlating their structural features with catalytic performance, guiding chemists toward more effective designs. walshmedicalmedia.com

ML models in chemistry are generally categorized as either global or local. Global models are trained on large, diverse reaction databases and can suggest general conditions for new, unexplored reactions. beilstein-journals.orgnih.gov Local models, on the other hand, are fine-tuned for a specific class of reactions to optimize parameters for improved outcomes. beilstein-journals.orgnih.gov A key area of future development is the seamless integration of ML with high-throughput experimentation (HTE) platforms, creating automated systems that can design, execute, and learn from experiments in a continuous loop. beilstein-journals.org

Advancements in Flow Chemistry for Scalable and Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, better process control, and improved scalability. mdpi.comnih.gov This technology is particularly well-suited for handling hazardous reagents like phosgene (B1210022) derivatives (sometimes used to make carbamoyl chlorides) and managing highly reactive intermediates. nih.gov

The application of continuous-flow systems to multi-step syntheses of active pharmaceutical ingredients (APIs) is a major area of advancement. mdpi.comnih.gov For reactions involving carbamoyl chlorides, a one-flow system has been developed for carbamoylation followed by a subsequent nitrosation reaction. mdpi.com The synthesis of piperazine (B1678402) derivatives, which are structurally related to piperidines, has also been successfully demonstrated in continuous-flow reactors. nih.gov

Future innovations in this area include the integration of real-time monitoring techniques, such as UV spectroscopy, to allow for precise process control. thieme-connect.de Furthermore, combining flow chemistry with other enabling technologies, such as microwave-assisted heating (MACOS), can further accelerate reaction rates and improve efficiency. mdpi.com

Exploration of New Reactivity Modes and Cross-Coupling Methodologies

Discovering new ways to form chemical bonds is a central theme in organic chemistry. For carbamoyl chlorides, research is expanding their utility in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While traditional methods exist, such as coupling with Grignard reagents or organotin compounds, the development of more versatile and robust methodologies is ongoing. researchgate.net The Suzuki-type cross-coupling, a cornerstone of modern synthesis, is being actively explored for carbamoyl chlorides. rsc.org

Beyond established coupling protocols, scientists are exploring novel reactivity modes. Carbamoyl chlorides have been shown to participate in radical-initiated reactions, annulation reactions to build rings, and C-H functionalization, opening up new avenues for creating complex amide-containing molecules. researchgate.netrsc.org

A significant breakthrough in piperidine synthesis is the development of a modular strategy that combines biocatalytic carbon-hydrogen (C-H) oxidation with a radical cross-coupling step mediated by nickel electrocatalysis. news-medical.net This innovative, two-stage process allows for the efficient modification of piperidine rings, dramatically simplifying the synthesis of complex, high-value piperidines used in pharmaceuticals. news-medical.net Notably, this approach often circumvents the need for traditional protecting group strategies. news-medical.net

Design of Next-Generation Reagents and Protecting Group Strategies

Protecting groups are chemical functionalities that temporarily mask a reactive group to prevent it from interfering with a reaction elsewhere in the molecule. While essential, their use adds steps to a synthesis and generates waste. rsc.org A major trend in modern synthesis, aligned with the principles of green chemistry, is the development of strategies that minimize or completely avoid the use of protecting groups. rsc.org

The novel modular approach to piperidine synthesis developed by Scripps Research is a prime example of a strategy that reduces the reliance on protecting groups. news-medical.net By using selective C-H oxidation, a specific site on the piperidine ring can be functionalized without the need to protect other positions.

However, when protecting groups are necessary, the focus is on developing "next-generation" strategies. This includes the design of novel protecting groups that can be removed under very mild and specific conditions. A key concept is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of several others, enabling the stepwise construction of complex molecules. libretexts.orgjocpr.com For amines, such as the nitrogen in piperidine, common protecting groups include the carbamate-type Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) groups. creative-peptides.com Interestingly, in peptide synthesis, there is a trend to find alternatives to using piperidine for the removal of the Fmoc group to prevent side reactions, highlighting the continuous search for improved reagents and conditions. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
3,5-Dimethylpiperidine-1-carbonyl chloride
Zinc chloride
Ruthenium
Nickel silicide
Gold(I)
Palladium
Cobalt(II)
Grignard reagents
Organotin compounds
Phosgene
Piperidine
Pyridine
tert-Butoxycarbonyl (Boc)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.